

# Application Note: Structure Elucidation of Flavanthrinin using Nuclear Magnetic Resonance (NMR) Spectroscopy

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## Compound of Interest

Compound Name: *Flavanthrinin*

Cat. No.: *B3027515*

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AN-NMR-017

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and experimental protocols for the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of **flavanthrinin**, a bioactive natural product with significant antibacterial properties.

## Introduction

**Flavanthrinin** is a bioactive compound isolated from *Dioscorea bulbifera*, a plant used in traditional medicine.[1][2] Recent studies have highlighted its potent antibacterial activity, particularly against skin-associated bacteria such as *Staphylococcus aureus* and methicillin-resistant *S. aureus* (MRSA).[3][4] The precise determination of its chemical structure is paramount for understanding its mechanism of action, enabling synthetic efforts, and developing it as a potential therapeutic agent.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the de novo structure elucidation of novel natural products.[1] Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, NMR allows for the non-destructive analysis of a molecule's carbon-hydrogen framework, providing detailed information

about atom connectivity and spatial proximity. This application note details the comprehensive NMR-based approach to confirm the structure of **flavanthrinin**.

## Workflow for Structure Elucidation

The structural elucidation of a natural product like **flavanthrinin** follows a systematic workflow. The process begins with the isolation and purification of the compound, followed by a series of NMR experiments. The data from these experiments are then pieced together to build the final molecular structure.

Figure 1. General Workflow for NMR-Based Structure Elucidation

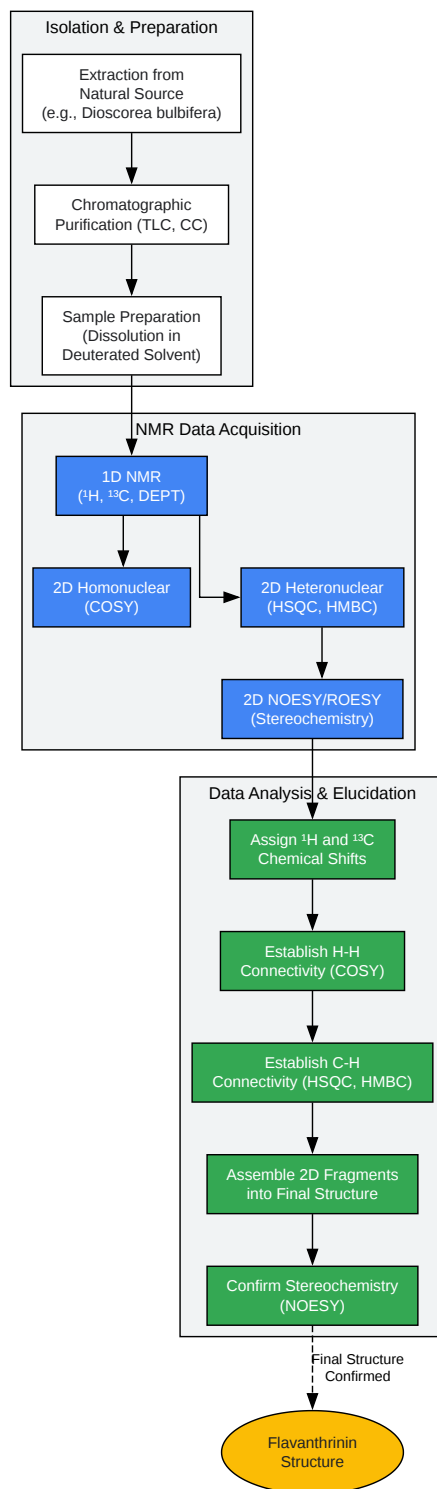
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Figure 1. General Workflow for NMR-Based Structure Elucidation

## NMR Data and Structure Assembly

The structure of **flavanthrinin** was successfully elucidated using a combination of 1D and 2D NMR techniques.[3][4] The primary experiments include  $^1\text{H}$  NMR for proton environments,  $^{13}\text{C}$  NMR for the carbon skeleton, and 2D experiments like COSY, HSQC, and HMBC to establish connectivity.

### 3.1. Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data

While the definitive structure of **flavanthrinin** has been published, the specific, quantitative NMR data is not readily available in public databases.[2] The following tables present predicted  $^1\text{H}$  and  $^{13}\text{C}$  chemical shifts for the **flavanthrinin** structure. These predictions are based on established chemical shift increments for flavonoid-type structures and serve as a reference guide for researchers working on similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Flavanthrinin** (500 MHz,  $\text{CDCl}_3$ )

Position	Predicted $\delta$ (ppm)	Multiplicity	J (Hz)
<b>2</b>	<b>5.40</b>	<b>dd</b>	<b>12.5, 3.0</b>
3a	3.10	dd	17.0, 12.5
3b	2.85	dd	17.0, 3.0
6	6.15	d	2.1
8	6.10	d	2.1
2'	7.40	d	2.2
5'	6.90	d	8.5
6'	7.35	dd	8.5, 2.2
5-OH	12.10	s	-
7-OH	5.80	s	-
3'-OH	5.95	s	-

| 4'-OH | 6.05 | s | - |

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Flavanthrinin** (125 MHz,  $\text{CDCl}_3$ )

Position	Predicted $\delta$ (ppm)
2	79.5
3	42.8
4	196.5
5	164.0
6	96.0
7	167.5
8	95.2
9	163.0
10	102.5
1'	129.0
2'	115.5
3'	145.8
4'	146.5
5'	115.0

| 6' | 119.0 |

### 3.2. Structure Assembly with 2D NMR

2D NMR experiments are essential for assembling the molecular puzzle.

- COSY (Correlation Spectroscopy) reveals proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) couplings, typically through 2-3 bonds. For **flavanthrinin**, COSY would establish the spin systems in the C-ring (H-2 with H-3a/3b) and the B-ring (H-5' with H-6').

- HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons ( $^1J$ -coupling), allowing for the unambiguous assignment of carbon signals for all protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds,  $^2J$  and  $^3J$ ). This is the key experiment for connecting the different structural fragments.

Figure 2. Key 2D NMR Correlations for **Flavanthrinin** Structure Assembly

## Biological Activity and Potential Signaling Pathways

**Flavanthrinin**'s antibacterial properties suggest it interferes with critical bacterial processes. Flavonoids are known to act via multiple mechanisms.[5][6] Additionally, as part of the flavonoid family, **flavanthrinin** may possess anti-inflammatory properties, which are often mediated by the NF- $\kappa$ B signaling pathway.[1][3]

### 4.1. Potential Antibacterial Mechanisms

The antibacterial action of flavonoids can be multifaceted, involving the disruption of the bacterial cell membrane, inhibition of key enzymes like DNA gyrase, or interference with energy metabolism.[5]

Figure 3. Potential Antibacterial Mechanisms of Flavonoids

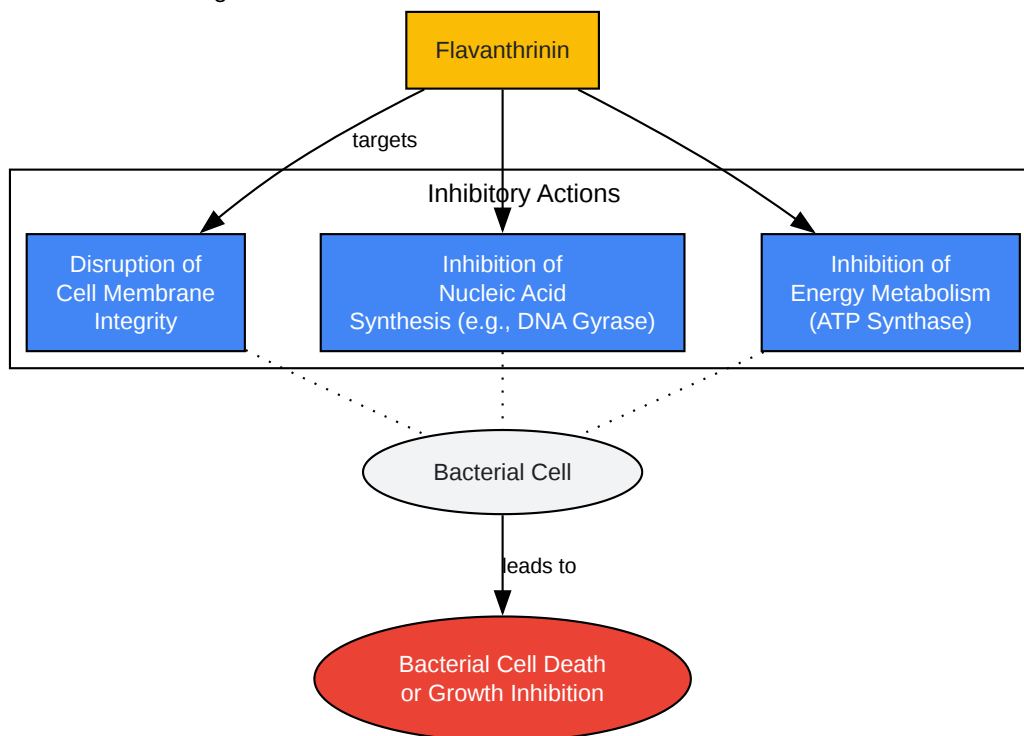
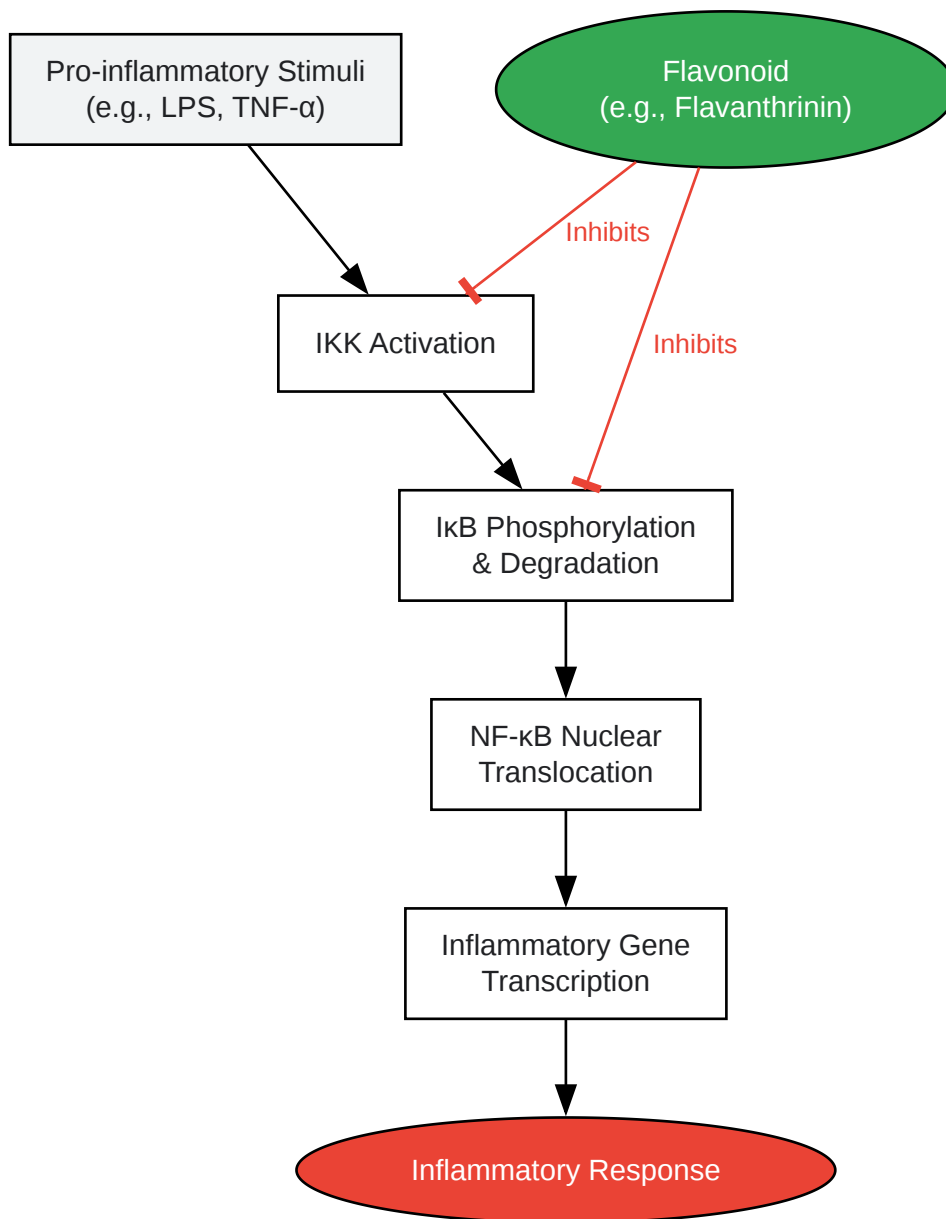


Figure 4. Inhibition of NF- $\kappa$ B Signaling by Flavonoids[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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